An In-depth Technical Guide to 5-Chloro-2-methoxypyrimidine (CAS: 38373-44-3)
An In-depth Technical Guide to 5-Chloro-2-methoxypyrimidine (CAS: 38373-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Chloro-2-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and materials science.
Core Properties and Physicochemical Data
5-Chloro-2-methoxypyrimidine is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O.[1][2] It is a solid at room temperature and serves as a versatile intermediate in the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of 5-Chloro-2-methoxypyrimidine
| Property | Value | Reference |
| CAS Number | 38373-44-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [3] |
| IUPAC Name | 5-chloro-2-methoxypyrimidine | [3] |
| Synonyms | 2-Methoxy-5-chloropyrimidine, Pyrimidine, 5-chloro-2-methoxy- | [3] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 234.5 °C at 760 mmHg | [4] |
| Flash Point | 97 °C | [5] |
| Purity | Typically >97% | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum was not located, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar pyrimidine derivatives.[6][7]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.4 ppm (s, 2H): The two protons on the pyrimidine ring (H4 and H6) are expected to be in a similar chemical environment, appearing as a singlet. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields these protons, shifting them downfield.
-
δ ~4.0 ppm (s, 3H): The three protons of the methoxy group will appear as a singlet, characteristic of a methyl group attached to an oxygen atom.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~164 ppm: Carbon atom C2, attached to both a nitrogen and the methoxy group.
-
δ ~157 ppm: Carbon atoms C4 and C6.
-
δ ~115 ppm: Carbon atom C5, attached to the chlorine atom.
-
δ ~55 ppm: The carbon of the methoxy group.
Mass Spectrometry (MS)
The NIST WebBook provides mass spectral data for 5-Chloro-2-methoxypyrimidine.[2] The mass spectrum would show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with a ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for:
-
C-H stretching of the aromatic ring and the methoxy group.
-
C=N and C=C stretching vibrations of the pyrimidine ring.
-
C-O stretching of the methoxy group.
-
C-Cl stretching.
Synthesis and Experimental Protocols
A common synthetic route to 5-Chloro-2-methoxypyrimidine involves the chlorination of a suitable pyrimidine precursor followed by methoxylation. A plausible synthesis can be adapted from procedures for related compounds.[8][9][10][11]
Proposed Synthesis of 5-Chloro-2-methoxypyrimidine
A potential two-step synthesis starts from 5-chlorouracil.
Step 1: Chlorination of 5-Chlorouracil to yield 2,4,5-trichloropyrimidine.
This reaction is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorouracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4,5-trichloropyrimidine, which can be purified by distillation or chromatography.
-
Step 2: Selective Methoxylation of 2,4,5-trichloropyrimidine to yield 5-Chloro-2-methoxypyrimidine.
This step involves a nucleophilic aromatic substitution where a methoxy group displaces one of the chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than those at the 4- and 5-positions.
-
Experimental Protocol:
-
Dissolve 2,4,5-trichloropyrimidine (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1 equivalent) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.
-
Applications in Drug Discovery and Organic Synthesis
Halogenated pyrimidines are crucial intermediates in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[12][13][14] The chlorine and methoxy groups on 5-Chloro-2-methoxypyrimidine offer distinct points for further functionalization.
Role as a Scaffold for Kinase Inhibitors
The pyrimidine core is a common scaffold in many approved and investigational kinase inhibitors.[12] 5-Chloro-2-methoxypyrimidine can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce diverse substituents at the 5-position, enabling the exploration of structure-activity relationships.[8]
Target Signaling Pathways: Aurora and Cyclin-Dependent Kinases
Aurora kinases and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4][14] Consequently, they are attractive targets for cancer therapy. Many inhibitors of these kinases feature a substituted pyrimidine core.
Safety and Handling
5-Chloro-2-methoxypyrimidine is classified as harmful if swallowed and causes serious eye damage.[3] It is also a skin and respiratory irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
5-Chloro-2-methoxypyrimidine is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. rupress.org [rupress.org]
- 12. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
